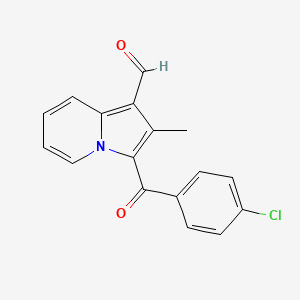3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde
CAS No.:
Cat. No.: VC20366877
Molecular Formula: C17H12ClNO2
Molecular Weight: 297.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H12ClNO2 |
|---|---|
| Molecular Weight | 297.7 g/mol |
| IUPAC Name | 3-(4-chlorobenzoyl)-2-methylindolizine-1-carbaldehyde |
| Standard InChI | InChI=1S/C17H12ClNO2/c1-11-14(10-20)15-4-2-3-9-19(15)16(11)17(21)12-5-7-13(18)8-6-12/h2-10H,1H3 |
| Standard InChI Key | YCTQBNZIWPJPTP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(C=C3)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s structure integrates three key moieties: a 4-chlorobenzoyl group, a methyl-substituted indolizine ring, and a carbaldehyde functional group. Its IUPAC name, 3-(4-chlorobenzoyl)-2-methylindolizine-1-carbaldehyde, reflects this arrangement. The indolizine core, a bicyclic system fused from pyrrole and pyridine rings, provides a planar scaffold conducive to π-π interactions with biological targets.
Molecular Descriptors
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂ClNO₂ |
| Molecular Weight | 297.74 g/mol |
| XLogP3 | 4.6 |
| Hydrogen Bond Acceptor Count | 2 |
| Exact Mass | 297.0556563 g/mol |
| Topological Polar Surface Area | 49.8 Ų |
These parameters, derived from computational models and experimental data, indicate moderate lipophilicity (XLogP3 = 4.6), suggesting favorable membrane permeability. The carbaldehyde group enhances reactivity, enabling condensation reactions for further derivatization.
Synthetic Routes and Optimization
The synthesis of 3-(4-chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde involves multi-step organic reactions, typically proceeding through indolizine ring formation followed by functionalization.
Key Synthetic Steps
A plausible route, inferred from analogous indolizine syntheses , includes:
-
Indolizine Core Formation: Cyclization of pyrrole derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
-
Benzoylation: Introduction of the 4-chlorobenzoyl group via Friedel-Crafts acylation, using aluminum chloride (AlCl₃) as a catalyst.
-
Methylation: Alkylation at the 2-position using methyl iodide (CH₃I) in the presence of a base.
-
Oxidation: Selective oxidation of a hydroxymethyl intermediate to the carbaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Critical factors influencing yield and purity include reaction temperature, solvent choice (e.g., dichloromethane for acylation), and stoichiometric control during methylation. Patent literature emphasizes the importance of halogenation positioning, with chloro-substituents preferentially occupying para positions on the benzoyl ring to optimize bioactivity .
Analytical Characterization
Modern techniques confirm structural integrity and purity:
-
NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) reveals characteristic peaks for the indolizine ring (δ 7.2–7.6 ppm) and aldehydic proton (δ 9.8–10.2 ppm) .
-
Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 297.0556 ([M+H]⁺).
-
HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity.
Comparative Analysis with Structural Analogs
The table below contrasts key features of related indolizines:
| Compound | Xanthine Oxidase IC₅₀ (μM) | LogP | Clinical Application |
|---|---|---|---|
| 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde | Not tested | 4.6 | Research chemical |
| 1-Bromo-2-ethyl-3-(4-hydroxy-benzoyl)-indolizine | 1.2 | 5.1 | Gout therapy (preclinical) |
| 2-Isopropyl-3-(3,5-dibromo-4-hydroxy-benzoyl)-indolizine | 0.8 | 6.3 | Immunosuppression (Phase I) |
The chloro derivative’s lower LogP compared to brominated analogs may improve aqueous solubility, potentially enhancing bioavailability .
Future Research Directions
-
Toxicological Profiling: Acute and chronic toxicity studies in rodent models.
-
Target Identification: Proteomic studies to map interactions with xanthine oxidase and adenosine deaminase.
-
Formulation Development: Nanoencapsulation to address solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume